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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(4-
hydroxyphenoxy)propanoate (CAS No: 71301-98-9 (R-enantiomer)), a key intermediate in
the synthesis of various commercial products.[1] This document is intended for researchers,
scientists, and professionals in drug development and related fields, offering a comprehensive
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. By elucidating the causality behind experimental choices and providing detailed
protocols, this guide serves as an authoritative resource for the characterization of this
important molecule.

Introduction: The Significance of Spectroscopic
Characterization

Ethyl 2-(4-hydroxyphenoxy)propanoate is a molecule of interest in various chemical
syntheses, particularly as a building block for more complex structures. Its molecular structure,
comprising a substituted aromatic ring, an ether linkage, a chiral center, and an ester functional
group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint
is paramount for confirming the identity, purity, and structure of the compound, which are critical
parameters in research and development, quality control, and regulatory compliance.
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This guide will deconstruct the *H NMR, 3C NMR, IR, and MS spectra of Ethyl 2-(4-
hydroxyphenoxy)propanoate. The experimental methodologies described herein are
designed to be self-validating, ensuring reproducibility and reliability of the obtained data.

Molecular Structure and Key Spectroscopic
Features

A foundational understanding of the molecular structure is essential for interpreting its
spectroscopic data. The following diagram illustrates the structure of Ethyl 2-(4-
hydroxyphenoxy)propanoate with atom numbering for NMR assignments.

Caption: Molecular structure of Ethyl 2-(4-hydroxyphenoxy)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Ethyl 2-(4-hydroxyphenoxy)propanoate, both 'H and 13C NMR are essential
for unambiguous structure confirmation.

'H NMR Spectroscopy

Experimental Protocol:

A sample of Ethyl 2-(4-hydroxyphenoxy)propanoate is dissolved in deuterated chloroform
(CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum
Is acquired on a 400 MHz spectrometer.

Data Interpretation and Assignments:

The *H NMR spectrum of Ethyl 2-(4-hydroxyphenoxy)propanoate is characterized by distinct
signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical
shifts (&) are reported in parts per million (ppm) relative to TMS.
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: . Coupling
Proton Chemical Shift o )
_ Multiplicity Constant (J, Integration
Assignment (3, ppm)
Hz)

Ar-H 6.71-6.78 multiplet - 4H
Phenolic OH 5.62 singlet - 1H
-O-CH(CHs3)- 4.65 quartet 6.8 1H

doublet of
-O-CH2-CHs 4.22 J1=0.8, J2=7.2 2H

doublets
-CH(CHs)- 1.59 doublet 6.8 3H
-O-CHz2-CHs 1.25 triplet 7.6 3H

Data sourced from CN102020554A[2]
Expert Insights:

e The aromatic protons appear as a multiplet between 6.71 and 6.78 ppm, indicative of a para-
substituted benzene ring.

» The phenolic hydroxyl proton is observed as a broad singlet at 5.62 ppm. Its chemical shift
can be concentration-dependent and the peak may exchange with D20.

e The methine proton at the chiral center (-O-CH(CHs)-) resonates as a quartet at 4.65 ppm
due to coupling with the adjacent methyl protons.

e The methylene protons of the ethyl ester (-O-CH2-CHs) surprisingly appear as a doublet of
doublets at 4.22 ppm. While a quartet is typically expected, this complex splitting pattern
may arise from diastereotopic effects or restricted bond rotation.

o The methyl protons of the propanoate group (-CH(CHs)-) appear as a doublet at 1.59 ppm,
coupled to the methine proton.

o The terminal methyl protons of the ethyl group (-O-CH2-CHs3) are observed as a triplet at
1.25 ppm, coupled to the adjacent methylene protons.
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3C NMR Spectroscopy

Experimental Protocol:

The 3C NMR spectrum is acquired at 100 MHz using the same sample prepared for *H NMR
analysis.

Data Interpretation and Assignments:

The proton-decoupled 3C NMR spectrum provides information about the different carbon
environments in the molecule.

Carbon Assignment Chemical Shift (8, ppm)
C=0 (Ester) 172.48

Ar-C-O 153.69

Ar-C-OH 151.28

Ar-CH 118.67

Ar-CH 117.53

-O-CH(CH3)- 70.36

-O-CH2-CHs 59.66

-CH(CHs)- 16.27

-O-CH2-CHs 14.86

Data sourced from CN102020554A[2]

Expert Insights:

e The ester carbonyl carbon is the most downfield signal at 172.48 ppm.

e The two aromatic carbons attached to oxygen atoms (C-O and C-OH) are found at 153.69
and 151.28 ppm.
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e The aromatic methine carbons appear at 118.67 and 117.53 ppm.

e The aliphatic carbons of the propanoate and ethyl groups resonate in the upfield region of
the spectrum.

Infrared (IR) Spectroscopy
Experimental Protocol:

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film
of the neat liquid sample is placed between two sodium chloride plates.

Data Interpretation and Assignments:

The IR spectrum reveals the presence of key functional groups through their characteristic
vibrational frequencies.

Frequency (cm~1) Vibrational Mode Functional Group
~3400 (broad) O-H stretch Phenolic -OH
~3050 C-H stretch Aromatic C-H
~2980 C-H stretch Aliphatic C-H
~1730 C=0 stretch Ester C=0

~1600, ~1500 C=C stretch Aromatic ring
~1250 C-O stretch Aryl ether C-O
~1150 C-O stretch Ester C-O

Expert Insights:
e The broad absorption around 3400 cm~1 is a definitive indicator of the hydroxyl group.
e The strong, sharp peak around 1730 cm™! is characteristic of the ester carbonyl stretch.

e Multiple peaks in the 1600-1500 cm~1 region confirm the presence of the aromatic ring.
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e The prominent C-O stretching vibrations for the aryl ether and the ester are observed in the
fingerprint region.

Mass Spectrometry (MS)
Experimental Protocol:

Mass spectral data is acquired using an electron ionization (EI) source coupled with a
guadrupole mass analyzer. The sample is introduced via direct infusion or gas chromatography.

Data Interpretation and Fragmentation Pattern:

The mass spectrum provides the molecular weight of the compound and insights into its
fragmentation pathways. The molecular formula of Ethyl 2-(4-hydroxyphenoxy)propanoate is
C11H1404, with a molecular weight of 210.23 g/mol .

Expected Fragmentation:

[M - C2Hs]*
m/z = 181
-C/ZHSV
[M]*+ - OCzHs [M - OCzHs]*
[M - COOC:Hs]* - CsHa [CeHs02]*
m/z = 137 m/z = 109

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H1403 | CID 12263583 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google
Patents [patents.google.com]

 To cite this document: BenchChem. [llluminating the Molecular Architecture: A Spectroscopic
Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1587018#spectroscopic-data-of-ethyl-2-
4-hydroxyphenoxy-propanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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